

What is the structure of 4-(2-thienyl)but-3-en-2-one?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Thienyl)but-3-EN-2-one

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An In-depth Technical Guide to 4-(2-thienyl)but-3-en-2-one

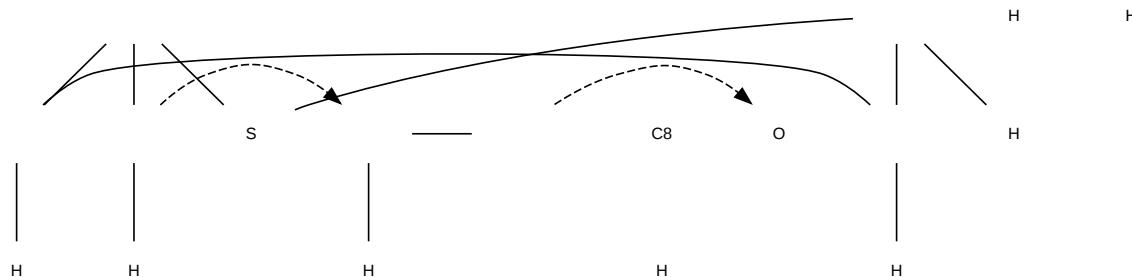
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **4-(2-thienyl)but-3-en-2-one**, a molecule of interest to researchers in organic synthesis, materials science, and drug development.

Chemical Structure and Properties

4-(2-thienyl)but-3-en-2-one is an α,β -unsaturated ketone featuring a thiophene ring conjugated to the enone system. The thiophene ring enhances the molecule's reactivity and contributes to its biological activities.^[1] The compound exists as a mixture of cis and trans isomers.^{[2][3]}

Molecular Structure:

Chemical Structure of 4-(2-thienyl)but-3-en-2-one

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Caption: Ball-and-stick model of **4-(2-thienyl)but-3-en-2-one**.

Physicochemical Properties:

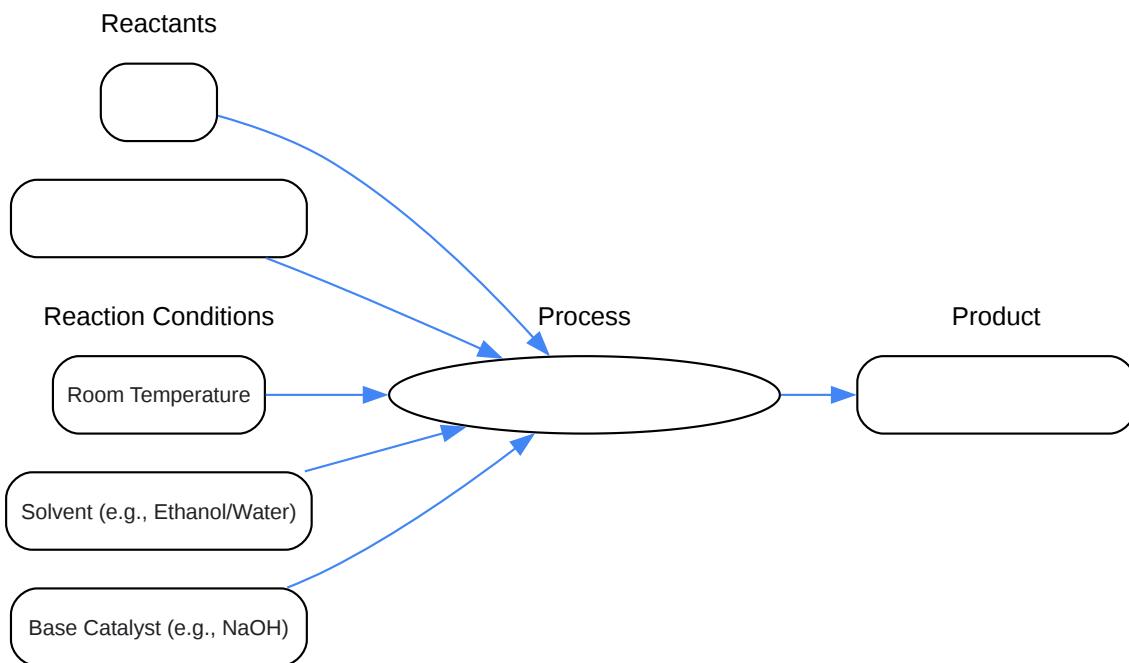
A summary of the key physicochemical properties of **4-(2-thienyl)but-3-en-2-one** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ OS	[2][4]
Molecular Weight	152.21 g/mol	[2][4]
CAS Number	874-83-9	[2][4]
Melting Point	25-26 °C	[4][5]
Boiling Point	86-88 °C (at 1 mmHg)	[4][5]
Density	1.151 g/mL at 25 °C	[4][5]
Refractive Index	1.6285-1.6315	[4][5]
Appearance	Not specified, likely a liquid or low-melting solid	
Solubility	Not specified, likely soluble in organic solvents	

Synthesis

4-(2-thienyl)but-3-en-2-one is commonly synthesized via a Claisen-Schmidt condensation reaction.[6][7] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[8][9][10][11] In this case, 2-thiophenecarboxaldehyde reacts with acetone.

Proposed Synthetic Workflow:



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Caption: Proposed workflow for the synthesis of **4-(2-thienyl)but-3-en-2-one**.

Detailed Experimental Protocol (Proposed):

The following is a generalized protocol based on the principles of the Claisen-Schmidt condensation for similar compounds.[10][11][12]

- Preparation of Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde in a suitable solvent such as ethanol.
- Addition of Ketone: Add acetone to the solution. An excess of the aldehyde is often used to ensure complete reaction of the ketone.
- Initiation of Reaction: While stirring, slowly add an aqueous solution of a base, typically sodium hydroxide (NaOH), to the flask. The reaction is usually carried out at room

temperature.

- Reaction Monitoring: Continue stirring the reaction mixture for a specified period, often several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation of Product: Upon completion, the product may precipitate out of the solution. If so, it can be collected by vacuum filtration. If not, the reaction mixture is typically neutralized with a dilute acid and extracted with an organic solvent.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **4-(2-thienyl)but-3-en-2-one**.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[13]

- C=O stretch (ketone): A strong absorption band is expected in the region of 1650-1685 cm^{-1} for the conjugated ketone.
- C=C stretch (alkene): An absorption band is expected around 1600-1640 cm^{-1} .
- C-H stretch (aromatic/vinylic): Absorption bands are expected just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Absorption bands are expected just below 3000 cm^{-1} .
- C-S stretch (thiophene): Weaker absorptions may be observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[4]

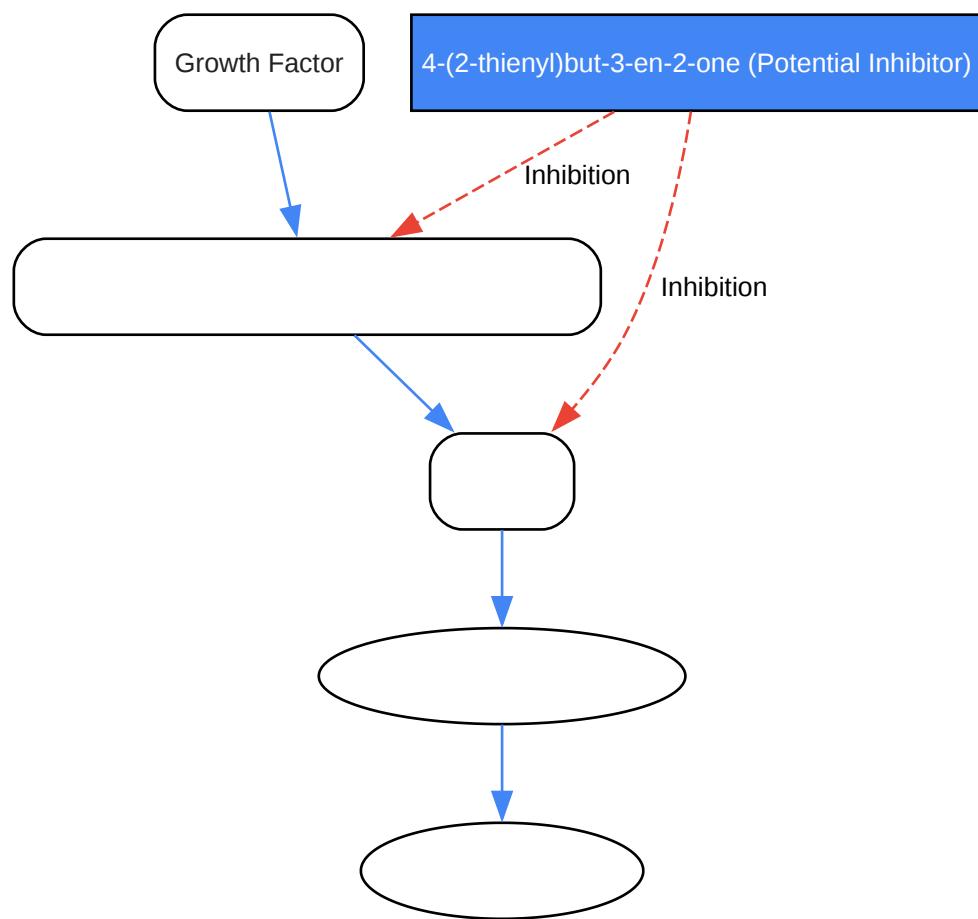
- ^1H NMR: The spectrum would show signals for the thiophene ring protons (typically in the 7-8 ppm region), the vinylic protons of the enone system (typically in the 6-7.5 ppm region), and a singlet for the methyl protons (typically in the 2-2.5 ppm region). The coupling constants between the vinylic protons can help determine the stereochemistry (cis or trans).
- ^{13}C NMR: The spectrum would show signals for the carbonyl carbon (typically in the 190-200 ppm region), the carbons of the thiophene ring and the double bond (typically in the 120-150 ppm region), and the methyl carbon (typically in the 20-30 ppm region).

Biological Activity and Potential Applications

Thiophene-containing compounds and chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.^[1] While specific biological data for **4-(2-thienyl)but-3-en-2-one** is limited in the readily available literature, the activities of structurally related compounds suggest its potential in drug discovery.

Potential Signaling Pathway Involvement in Cancer:

Thieno[2,3-b]pyridine derivatives, which share the thiophene core, have been shown to inhibit cancer cell proliferation and motility.^{[14][15]} Their mechanism of action may involve the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC), which is implicated in cell proliferation pathways.^[14] Some thieno[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of tyrosine kinases such as EGFR and HER2.^[16]



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Caption: Potential inhibitory action on cancer cell signaling pathways.

Anticancer and Anti-inflammatory Activity of Related Compounds:

Table 2 summarizes the *in vitro* activity of some thiophene and chalcone derivatives against various cancer cell lines and inflammatory targets. It is important to note that these data are for compounds structurally related to **4-(2-thienyl)but-3-en-2-one** and not for the compound itself.

Compound Type	Target	IC ₅₀ Value	Reference
Thieno[2,3-d]pyrimidine derivatives	EGFR	7.592 - 16.006 μM	[16]
Thieno[2,3-d]pyrimidine derivatives	HER2	(Varies)	[16]
Pyrazolyl thiienyl chalcone	A549 (Lung Cancer)	27.7 μg/ml	[17]
Pyrazolyl thiienyl chalcone	HepG2 (Liver Cancer)	26.6 μg/ml	[17]
Pyrazolyl thiazolones	COX-2	0.09 - 0.14 μM	
1,5-Diaryl pyrazole derivatives	COX-2	0.781 μM	

Applications in Organic Synthesis and Material Science:

Beyond its potential biological activity, **4-(2-thienyl)but-3-en-2-one** serves as a versatile building block in organic synthesis. Its enone functionality makes it susceptible to Michaeli additions and Diels-Alder reactions, enabling the construction of more complex molecules.[\[1\]](#) Furthermore, its thiophene moiety suggests potential applications in the development of conductive polymers for electronic devices.[\[1\]](#)

Conclusion

4-(2-thienyl)but-3-en-2-one is a readily accessible compound with a rich chemical profile. Its structure, featuring a conjugated thiienyl-enone system, imparts reactivity that is valuable in both synthetic organic chemistry and potentially in medicinal chemistry and materials science. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the data from related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents.

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- To cite this document: BenchChem. [What is the structure of 4-(2-thienyl)but-3-en-2-one?]. BenchChem, [2026]. [Online PDF]. Available at:

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